2-(4-Fluorobenzamido)propanoic acid
Overview
Description
2-(4-Fluorobenzamido)propanoic acid is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
2-(4-Fluorobenzamido)propanoic acid has been investigated for its potential anticancer properties. A study synthesized this compound and tested its efficacy against the Hela cell line, finding an IC50 of 166.6 microg/mL (Ruan et al., 2009). This suggests the compound could have a role in cancer treatment, though more research is needed to fully understand its potential.
AMPA Receptor Ligand
Research has been conducted on derivatives of this compound as potential AMPA receptor ligands. One study synthesized a fluorine-18-labelled potentiator of AMPA receptors, exploring its use in cerebral imaging with positron emission tomography (Kronenberg et al., 2007). This research indicates potential applications in neurological imaging and therapy.
Radiochemical Synthesis for Medical Imaging
This compound derivatives have been used in the automated radiochemical synthesis of compounds for medical imaging. One such compound, [(18)F]FBEM, was synthesized for radiolabeling free sulfhydryl groups of peptides and proteins, indicating its use in diagnostic imaging (Kiesewetter et al., 2011).
Genetic Encoding for Protein Research
The compound has also been used in genetic encoding for protein research. One study reported the biosynthetic incorporation of a fluorescent amino acid, derived from this compound, into proteins. This technique is a powerfultool for studying protein structure and interactions, both in vitro and in vivo (Summerer et al., 2006).
Vibrational Spectroscopy and Structural Analysis
The structural and vibrational properties of this compound have been extensively studied. Research involving the use of density functional theory and experimental methods like FTIR and Raman spectroscopy has provided insights into its molecular structure and characteristics (Song et al., 2007).
Biologic Evaluation in Brain Tumor Imaging
Derivatives of this compound have been evaluated for their potential in brain tumor imaging. A study synthesized and evaluated enantiomers of a compound in this class for use in micro-positron emission tomography (microPET) in a rat gliosarcoma brain tumor model, demonstrating its potential in diagnostic imaging of brain tumors (McConathy et al., 2010).
Covalent Protein Modification
The compound has been explored for its use in covalent protein modification. A study genetically encoded an amino acid derived from this compound that, upon photoactivation, reacted with multiple natural amino acid residues. This offers innovative ways for protein research and engineering (Liu et al., 2019).
Mechanism of Action
Pharmacokinetics
Some general properties can be inferred from its structure and physicochemical properties :
- Absorption : The compound has a high gastrointestinal absorption .
- Distribution : It is likely to permeate the blood-brain barrier, indicating potential distribution to the brain .
- Metabolism : It is not a substrate for P-glycoprotein, which is often involved in drug-drug interactions .
- Excretion : The specific route of excretion is not known .
Result of Action
The molecular and cellular effects of 2-(4-Fluorobenzamido)propanoic acid’s action are currently unknown
Biochemical Analysis
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . This suggests that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, indicating potential interactions with various enzymes, proteins, and other biomolecules in the body .
Cellular Effects
Based on its physicochemical properties, it can be hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
2-[(4-fluorobenzoyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICKYTLEGMVQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.